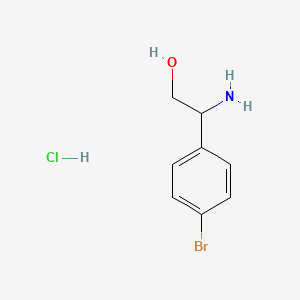

2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(4-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQGURGSEYFRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803597-16-1 | |

| Record name | 2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemoselective Synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol HCl

This technical guide details the synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS: 1916569-82-8), a critical chiral building block used in the development of adrenergic receptor agonists and peptide mimetics.

The guide prioritizes the Borane-mediated reduction of (R)-4-bromophenylglycine , a route selected for its chemoselectivity—specifically avoiding the hydrodehalogenation (loss of the bromine atom) often observed with Lithium Aluminum Hydride (

Retrosynthetic Analysis & Strategy

The target molecule contains a chiral center at the benzylic position (C2) bearing a primary amine and a primary alcohol at C1. The presence of the para-bromo substituent requires a reduction method that is orthogonal to aryl halides.

Strategic Selection: The McKennon-Meyers Protocol

While standard reduction of amino acids is often performed with

Therefore, this protocol utilizes the Sodium Borohydride/Iodine (

-

Mechanism: In situ generation of Borane-THF (

). -

Selectivity: Borane reduces the carboxylic acid to the alcohol via an acyl borate intermediate but is kinetically slow to react with aryl bromides under these conditions.

-

Chirality: The reaction proceeds with complete retention of stereochemistry.

Reaction Scheme

(R)-4-Bromophenylglycine

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Critical Quality Attribute (CQA) |

| (R)-4-Bromophenylglycine | Precursor | 1.0 | >98% ee; Dry (Water kills hydride) |

| Sodium Borohydride ( | Reductant | 2.4 | Fine powder (Surface area affects kinetics) |

| Iodine ( | Activator | 1.0 | Resublimed crystals |

| Tetrahydrofuran (THF) | Solvent | 10 vol | Anhydrous (<50 ppm |

| Methanol | Quench | Excess | HPLC Grade |

| HCl (4M in Dioxane) | Salt Formation | 1.2 | Anhydrous |

Step-by-Step Synthesis

Note: This reaction generates Hydrogen gas (

Step 1: In Situ Borane Generation & Reduction

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

-

Charging: Charge (R)-4-Bromophenylglycine (10.0 g, 43.5 mmol) and

(3.95 g, 104.4 mmol) into the flask. Add THF (100 mL).-

Observation: The amino acid is zwitterionic and will likely remain a suspension. This is normal.

-

-

Activation: Dissolve Iodine (11.0 g, 43.5 mmol) in THF (30 mL) in the addition funnel.

-

Addition: Dropwise add the Iodine solution over 30–45 minutes at 0°C (ice bath).

-

Caution: Vigorous evolution of

gas. The solution will turn colorless as

-

-

Reflux: Once gas evolution subsides, heat the mixture to reflux (66°C) for 12–16 hours.

-

Checkpoint: The suspension should clear as the borane-amine complex forms and dissolves.

-

Step 2: Quench & Boron Complex Hydrolysis

-

Cooling: Cool the reaction mixture to room temperature.

-

Methanolysis: Carefully add Methanol (20 mL) dropwise.

-

Caution: This destroys excess hydride and breaks the initial boron-nitrogen bond. Significant gas evolution will occur.

-

-

Evaporation: Concentrate the mixture in vacuo to a viscous residue.

-

KOH Hydrolysis: Dissolve the residue in 20% aqueous KOH (50 mL). Stir at 60°C for 4 hours.

-

Why: The N-B bond is strong; alkaline hydrolysis is required to liberate the free amine.

-

Step 3: Isolation & Salt Formation

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Washing: Wash combined organics with Brine, dry over

, and filter. -

Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane dropwise until pH < 2.

-

Crystallization: The hydrochloride salt will precipitate. Dilute with Diethyl Ether (

) to maximize yield. Filter the white solid. -

Drying: Dry under vacuum at 40°C to constant weight.

Process Visualization

Synthetic Pathway Logic

The following diagram illustrates the chemical transformation and the critical intermediate handling.

Figure 1: Reaction pathway highlighting the critical intermediate borane complex cleavage.

Workflow & Critical Control Points (CCP)

This flowchart details the operational steps and where quality risks (Yield/Purity) must be managed.

Figure 2: Operational workflow identifying Critical Control Points (CCP) for safety and yield.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria | Rationale |

| Identity | 1H NMR (DMSO-d6) | Conforms to structure | Verify Ar-H pattern (AA'BB') and chiral proton shift. |

| Enantiomeric Excess | Chiral HPLC | > 98.0% ee | Critical for biological activity. |

| Purity | HPLC (Reverse Phase) | > 98.0% | Detect unreduced amino acid or debrominated byproducts. |

| Boron Content | ICP-MS | < 100 ppm | Ensure complete removal of borane residues. |

Expected NMR Data (Free Base)

-

1H NMR (400 MHz, CDCl3):

7.46 (d, J=8.4 Hz, 2H), 7.24 (d, J=8.4 Hz, 2H), 4.05 (dd, 1H), 3.72 (dd, 1H), 3.55 (dd, 1H). -

Note: The chiral benzylic proton typically appears around 4.0 ppm.

Troubleshooting & Optimization

Issue: Low Yield

-

Cause: Incomplete hydrolysis of the amine-borane complex.

-

Solution: Increase the duration or temperature of the KOH hydrolysis step. The N-B bond is remarkably stable and often survives simple acidic workups.

Issue: Debromination (Trace)

-

Cause: Presence of transition metal impurities in the

or solvent. -

Solution: Use high-purity reagents. If debromination persists (>1%), lower the reflux temperature to 50°C and extend reaction time.

Issue: Racemization

-

Cause: High temperature during the initial imine formation (if any) or radical mechanisms.

-

Solution: The

method is generally racemization-free. Ensure the starting material is enantiopure. Avoid strong Lewis acids other than the in-situ borane.

References

-

McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][3][4] The Journal of Organic Chemistry, 58(13), 3568-3571. [Link]

-

Abiko, A., Masamune, S. (1992). Boron-mediated reduction of amino acids.[2][3] Tetrahedron Letters, 33, 5517.

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

Sources

2-Amino-2-(4-bromophenyl)ethanol hydrochloride CAS number lookup

An In-depth Technical Guide to 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride, a key chiral building block in modern medicinal chemistry and organic synthesis. This document delves into the compound's chemical identity, stereospecific CAS numbers, physicochemical properties, and plausible synthetic pathways. Furthermore, it outlines robust analytical methodologies for its characterization, explores its significance as a versatile scaffold in drug discovery, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers leveraging this compound in the development of novel therapeutics and complex molecular architectures.

Chemical Identity and Physicochemical Properties

2-Amino-2-(4-bromophenyl)ethanol is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers: (R) and (S). The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for laboratory use. The specific enantiomer used is often critical in drug development, as biological systems typically exhibit high stereoselectivity.

It is crucial to distinguish between the different forms of this compound, each identified by a unique CAS (Chemical Abstracts Service) number.

Table 1: CAS Number and Stereoisomer Identification

| Compound Name | Stereoisomer | CAS Number |

| (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | R | 1916569-82-8 |

| (S)-2-Amino-2-(4-bromophenyl)ethanol | S | 354153-65-4 |

| 2-Amino-2-(4-bromophenyl)ethanol | Racemic | 201403-02-3 |

The physical and chemical properties of the hydrochloride salt are summarized below. These data are essential for planning reactions, developing analytical methods, and ensuring proper storage.

Table 2: Physicochemical Properties of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride[1][2]

| Property | Value |

| Molecular Formula | C₈H₁₁BrClNO |

| Molecular Weight | 252.54 g/mol [2][3] |

| IUPAC Name | (1R)-2-amino-1-(4-bromophenyl)ethan-1-ol hydrochloride |

| SMILES Code | BrC1=CC=C(CO)C=C1.[H]Cl[1] |

| Appearance | Typically a white to off-white solid |

| Storage | Inert atmosphere, room temperature[1] |

Synthesis and Mechanistic Insights

The synthesis of chiral amino alcohols like 2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a cornerstone of pharmaceutical chemistry. A common and efficient strategy involves the stereoselective reduction of an α-aminoketone precursor. This approach provides excellent control over the desired stereochemistry.

A plausible and industrially relevant synthetic pathway begins with 4'-bromoacetophenone. The key transformation is the reduction of the ketone, which is carefully controlled to produce the desired enantiomer.

Proposed Synthetic Workflow:

-

Halogenation: 4'-bromoacetophenone is first brominated at the alpha-carbon to yield 2-bromo-1-(4-bromophenyl)ethanone. This step activates the position for subsequent nucleophilic substitution.

-

Amination: The α-bromo ketone is then reacted with a suitable nitrogen source, often a protected amine, followed by deprotection to yield 2-amino-1-(4-bromophenyl)ethanone.

-

Asymmetric Reduction: This is the critical, chirality-inducing step. The amino ketone is reduced to the corresponding amino alcohol using a chiral reducing agent or a catalyst system (e.g., borane reduction with a chiral oxazaborolidine catalyst, often referred to as Corey-Bakshi-Shibata reduction). The choice of catalyst determines whether the (R) or (S) enantiomer is formed.

-

Salt Formation: Finally, the purified amino alcohol is treated with hydrochloric acid (HCl) in a suitable solvent (like isopropanol or diethyl ether) to precipitate the stable hydrochloride salt.

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic techniques is employed.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as N-H (amine), O-H (alcohol), and C-Br bonds present in the molecule.[4]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (e.e.), ensuring the stereochemical purity of the final product.

Protocol: Purity Assessment by Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is a generalized workflow for assessing the purity of the free base form of the compound and identifying potential volatile impurities. It is based on established principles such as those outlined in EPA Method 8270D.[5]

Objective: To separate and identify the main component and any impurities based on their mass-to-charge ratio.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2-Amino-2-(4-bromophenyl)ethanol free base.

-

Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or methanol.

-

Vortex the solution until the sample is fully dissolved.

-

-

Instrument Setup (Example Parameters):

-

GC Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

MS Setup (Example Parameters):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC) to determine the area percentage of the main peak, which corresponds to the compound's purity.

-

Analyze the mass spectrum of the main peak and compare it with a reference library (e.g., NIST) to confirm its identity.

-

Identify any impurity peaks by analyzing their respective mass spectra.

-

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-2-(4-bromophenyl)ethanol hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its structure contains several key features that make it attractive for creating libraries of new chemical entities. The bromophenyl group is particularly useful as it provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents.[6]

This versatility makes it a valuable starting material for synthesizing compounds targeting a wide range of biological systems, including potential aromatase inhibitors and endothelin receptor antagonists.[4][6] The amino alcohol motif is a common pharmacophore found in many biologically active molecules.

Caption: Use as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard and Safety Information[1][7]

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust. If handling a powder, use appropriate engineering controls.

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Conclusion

2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a fundamentally important chiral building block with significant applications in pharmaceutical research and development. Its well-defined structure, coupled with the reactivity of its functional groups, provides a robust platform for the synthesis of complex molecular targets. A thorough understanding of its properties, synthesis, analysis, and safe handling procedures, as detailed in this guide, is critical for any scientist or researcher aiming to effectively utilize this compound in their work.

References

- BLDpharm. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

- Biosynth. (n.d.). (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride.

- Sinfoo Biotech. (n.d.). (S)-2-amino-2-(4-bromophenyl)ethanol.

- Sunway Pharm Ltd. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

- CymitQuimica. (n.d.). CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydrochloride (1:1).

- CymitQuimica. (n.d.). CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol.

- Advanced ChemBlocks. (n.d.). 2-Amino-1-(2-bromophenyl)ethanol hydrochloride.

- PubChem - NIH. (n.d.). 2-(4-Bromophenyl)ethanol.

- MDPI. (2020). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors.

- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- EPA Archive. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.

- Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride.

- Alfa Aesar. (2025). Safety Data Sheet for 1-(4-Bromophenyl)ethanol.

- Fisher Scientific. (2025). Safety Data Sheet for 2-(4-Bromophenyl)ethanol.

Sources

- 1. 1916569-82-8|(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride - CAS:1916569-82-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. archive.epa.gov [archive.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Amino-1-(2-bromophenyl)ethanol hydrochloride 95% | CAS: 71095-20-0 | AChemBlock [achemblock.com]

- 8. fishersci.ca [fishersci.ca]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

2-Amino-2-(4-bromophenyl)ethanol hydrochloride molecular weight

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Executive Summary

2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS: 1916569-82-8 for the (R)-isomer) is a critical chiral amino alcohol building block.[1][2] Distinguished by its phenylglycinol scaffold—where the amino group is attached to the benzylic carbon—it serves as a high-value intermediate in the synthesis of beta-adrenergic agonists, chiral auxiliaries, and enantioselective catalysts.[1]

This guide addresses the precise molecular weight considerations, isotopic distribution for mass spectrometry, and the critical regiochemical distinction between this compound and its isomer, 2-amino-1-(4-bromophenyl)ethanol.[1]

Molecular Weight & Isotopic Analysis

For stoichiometric precision in drug development, relying solely on "average" molecular weight is insufficient.[1] The presence of Bromine (Br) and the Chlorine (Cl) counter-ion introduces significant isotopic variance that must be accounted for in high-resolution mass spectrometry (HRMS).[1]

Stoichiometric Data

| Parameter | Value | Notes |

| Chemical Formula | C₈H₁₁BrClNO | Includes HCl salt |

| Average Molecular Weight | 252.54 g/mol | Used for molarity/stoichiometry calculations |

| Free Base MW | 216.08 g/mol | C₈H₁₀BrNO (excluding HCl) |

| Exact Mass (Monoisotopic) | 250.9712 Da | Calculated using ⁷⁹Br and ³⁵Cl |

Mass Spectrometry: The Isotope Signature

In LC-MS analysis, the salt dissociates.[1] You will detect the protonated cation

-

Positive Mode ESI: Detects

(Free base + H).[1] -

Pattern: The spectrum will show a "doublet" pattern separated by 2 Da due to Bromine.[1]

Figure 1: Mass Spectrometry Ionization Pathway. In standard LC-MS, the chloride counter-ion is washed away, leaving the characteristic 1:1 doublet of the brominated cation.

Structural Integrity: The Regioisomer Trap

A common failure mode in sourcing this compound is confusing it with its regioisomer.[1]

-

Target Molecule (Phenylglycinol derivative): 2-Amino-2 -(4-bromophenyl)ethanol.[1][2][3]

-

Common Imposter (Ethanolamine derivative): 2-Amino-1 -(4-bromophenyl)ethanol.[1][4]

Validation Protocol: To confirm you have the correct isomer, check the 1H NMR coupling :

-

Target (2-Amino-2...): The benzylic proton is attached to the carbon bearing the nitrogen.[1] It typically shifts upfield relative to the oxygen-bearing carbon of the isomer.[1]

-

Imposter (2-Amino-1...): The benzylic proton is attached to the carbon bearing the oxygen (deshielded, typically >4.5 ppm).[1]

Synthetic Methodology

The synthesis of the 2-amino-2- regioisomer requires a pathway that establishes the amine at the benzylic position.[1] The most robust route is the reduction of 4-bromophenylglycine .[1]

Protocol: Reduction of 4-Bromophenylglycine

Reagents:

-

(R)-4-Bromophenylglycine (Starting Material)[1]

-

Sodium Borohydride (

)[1] -

Iodine (

) or Sulfuric Acid ( -

THF (Anhydrous)[1]

-

HCl (g) or HCl/Dioxane (for salt formation)[1]

Step-by-Step Workflow:

-

Activation: Suspend (R)-4-bromophenylglycine (1.0 eq) in anhydrous THF under

. -

Borane Generation: Cool to 0°C. Add

(2.5 eq). Dropwise add -

Reduction: Reflux the mixture for 18 hours. The carboxylic acid is reduced to the primary alcohol.[1]

-

Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.

-

Workup: Evaporate solvent. Dissolve residue in 20% KOH, stir for 4 hours (to break amine-borane complex). Extract with Ethyl Acetate.[1]

-

Salt Formation: Dry the organic layer (

).[1] Add 4M HCl in Dioxane dropwise until precipitate forms. -

Purification: Recrystallize from Isopropanol/Ethanol.

Figure 2: Synthetic pathway via Borane reduction of the amino acid precursor.[1] This route preserves the chiral center at the benzylic position.

Handling & Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[1] It must be stored in a desiccator.[1] Moisture absorption will alter the effective molecular weight, leading to errors in stoichiometry.[1]

-

Analytical Standard: Before use in critical assays, dry at 40°C under vacuum (5 mbar) for 4 hours to remove surface moisture.[1]

-

Solubility:

References

-

PubChem. (2023).[1] Compound Summary: 2-Amino-2-(4-bromophenyl)ethanol.[1][2][3][5] National Library of Medicine.[1][6] Link[1]

-

Sigma-Aldrich (Merck). (2023).[1] Technical Bulletin: Reduction of Amino Acids to Amino Alcohols. Link

-

Biosynth. (2023).[1] (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Product Specifications. Link[1][3][5]

-

ChemGuide. (2022).[1] Mass Spectrometry: The M+2 Peak (Isotope Patterns). Link

Sources

- 1. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride [myskinrecipes.com]

- 3. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride - CAS:1916569-82-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-Amino-2-(2-bromophenyl)ethanol | C8H10BrNO | CID 14853184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

The following technical guide details the spectral characterization of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride , a critical chiral intermediate in the synthesis of adrenergic receptor agonists and other bioactive scaffolds.

Executive Summary

-

Compound Name: 2-Amino-2-(4-bromophenyl)ethanol hydrochloride[1][2]

-

CAS Number: 1916569-82-8 (HCl salt); 201403-02-3 (Free base)[2]

-

Molecular Formula: C₈H₁₁BrClNO (HCl salt)[2]

-

Molecular Weight: 252.54 g/mol (Salt); 216.08 g/mol (Free Base)[2]

-

Role: Chiral building block (phenylglycinol derivative) used in the synthesis of beta-adrenergic blockers and fine chemical intermediates.[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the title compound.[2] The data presented here is synthesized from standard spectroscopic principles applicable to 4-substituted phenylglycinol derivatives, intended to serve as a reference for structural validation and quality control.

Molecular Characterization Strategy

The structural validation of this compound relies on confirming three key features: the integrity of the 4-bromophenyl moiety, the presence of the chiral amino-alcohol core, and the stoichiometry of the hydrochloride salt.[2]

Analytical Workflow

The following Graphviz diagram illustrates the logical flow for structural confirmation:

Figure 1: Analytical workflow for the structural validation of 4-bromophenylglycinol HCl.

Mass Spectrometry (MS) Analysis[2]

Mass spectrometry provides the definitive identification of the bromine substituent through its characteristic isotopic abundance.[2]

Expected Data

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]

-

Observed Ions: The hydrochloride salt dissociates; spectra show the protonated free base

.[2]

| Ion Identity | m/z Value | Relative Abundance | Interpretation |

| [M+H]⁺ (⁷⁹Br) | 216.0 | 100% | Protonated molecular ion (⁷⁹Br isotope).[2] |

| [M+H]⁺ (⁸¹Br) | 218.0 | ~98% | Protonated molecular ion (⁸¹Br isotope).[2] |

| [M-CH₂OH]⁺ | ~185/187 | Variable | Loss of hydroxymethyl group (primary fragmentation).[2] |

Technical Insight: The Bromine Signature

The presence of a single bromine atom dictates a 1:1 doublet ratio (separated by 2 amu) for the molecular ion.[2] This "twin peak" pattern at m/z 216 and 218 is the primary diagnostic for the 4-bromophenyl moiety.[2] Absence of this pattern indicates debromination or misidentification.[2]

Infrared (IR) Spectroscopy[2]

IR analysis confirms the salt form (ammonium) and the alcohol functionality.[2]

Key Absorption Bands (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Functional Group | Assignment |

| 3200–3450 | O-H Stretch | Broad, strong band indicating the alcohol group.[2] |

| 2800–3100 | N-H Stretch (NH₃⁺) | Multiple broad bands overlapping with C-H stretch; characteristic of amine salts. |

| 1580–1600 | C=C Aromatic | Ring skeletal vibrations. |

| 1480–1500 | N-H Bend | Deformation of the ammonium group.[2] |

| 1010–1070 | C-O Stretch | Primary alcohol C-O stretching vibration. |

| ~1070 / ~820 | Ar-Br / Ar-H | C-Br stretch (often weak) and para-substituted out-of-plane bending (strong, ~820 cm⁻¹).[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

NMR is the most information-rich technique for this compound.[2] The hydrochloride salt is best analyzed in DMSO-d₆ to observe exchangeable protons (OH, NH₃⁺), which are often invisible in D₂O.[2]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum displays a characteristic AA'BB' aromatic system and a distinct aliphatic region for the ethanol backbone.[2]

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 8.40 – 8.60 | Broad Singlet | 3H | -NH₃⁺ | Ammonium protons; confirms salt formation.[2] |

| 7.60 – 7.65 | Doublet (J≈8.5 Hz) | 2H | Ar-H (3,[2]5) | Protons ortho to Bromine (deshielded).[2] |

| 7.35 – 7.45 | Doublet (J≈8.5 Hz) | 2H | Ar-H (2,[2]6) | Protons ortho to the alkyl group.[2] |

| 5.40 – 5.50 | Triplet/Broad | 1H | -OH | Hydroxyl proton (coupled to CH₂).[2] |

| 4.25 – 4.35 | Multiplet | 1H | -CH-N | Benzylic methine; deshielded by NH₃⁺ and Phenyl ring.[2] |

| 3.60 – 3.75 | Multiplet | 2H | -CH₂-O | Methylene protons adjacent to oxygen.[2] |

Critical Interpretation:

-

Regiochemistry: The AA'BB' pattern (two doublets) confirms the para-substitution.[2] A meta or ortho isomer would show a complex 4-line multiplet (singlet, doublet, triplet, doublet pattern).[2]

-

Chiral Center: The benzylic proton (CH-N) appears as a distinct multiplet.[2] In the enantiopure (R) or (S) form, this signal remains identical; chiral shift reagents or polarimetry are required to distinguish enantiomers.[2]

¹³C NMR (100 MHz, DMSO-d₆)

The carbon spectrum should show 6 distinct signals due to the symmetry of the para-substituted ring.[2]

| Shift (δ, ppm) | Type | Assignment | Notes |

| 136.0 – 138.0 | Cq | Ar-C1 (Ipso) | Quaternary carbon attached to the alkyl chain.[2] |

| 131.0 – 132.0 | CH | Ar-C (3,[2]5) | Carbons ortho to Bromine.[2] |

| 129.0 – 130.0 | CH | Ar-C (2,[2]6) | Carbons ortho to the alkyl chain.[2] |

| 121.0 – 122.0 | Cq | Ar-C4 (C-Br) | Carbon attached to Bromine (upfield due to heavy atom effect).[2] |

| 62.0 – 63.0 | CH₂ | -CH₂-OH | Methylene carbon.[2] |

| 55.0 – 57.0 | CH | -CH-NH₃⁺ | Benzylic methine carbon.[2] |

Experimental Protocols

Protocol 1: Preparation for NMR Analysis

To ensure sharp peaks and prevent H/D exchange of the amine protons:

-

Weigh 10–15 mg of the hydrochloride salt into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Do not use D₂O if observation of NH₃/OH protons is required.[2]

-

Sonicate briefly to ensure complete dissolution.[2]

-

Transfer to a 5mm NMR tube.[2]

-

Acquire spectrum at 298 K.[2]

Protocol 2: Free Base Conversion (For GC-MS or HPLC)

The HCl salt may degrade on hot GC injectors.[2] Convert to free base in situ:

-

Dissolve 5 mg of salt in 1 mL Methanol .

-

Add 10 µL of Triethylamine (TEA) or dilute NH₄OH.

-

Vortex and inject; the excess base neutralizes the HCl, allowing the free amine to elute.[2]

Quality Control & Impurity Profiling

During synthesis (typically from 4-bromophenylglycine reduction or 4-bromostyrene oxide aminolysis), specific impurities may persist.[2]

Common Impurities Table

| Impurity Name | Origin | Detection Method | Diagnostic Signal |

| 4-Bromophenylglycine | Starting Material | LC-MS / ¹H NMR | Carbonyl peak in ¹³C (~170 ppm); Acidic proton. |

| 4-Bromostyrene glycol | Hydrolysis byproduct | ¹H NMR | Absence of NH signals; shift of CH-N to CH-O (~4.6 ppm).[2] |

| Regioisomer (Iso-form) | 2-amino-1-(4-bromophenyl)ethanol | Isomerization | Benzylic proton shifts significantly; CH₂ becomes CH₂-N (upfield ~2.8 ppm).[2] |

Impurity Visualization

The following diagram details the fragmentation logic for distinguishing the target from its regioisomer (Phenylethanolamine derivative) using MS/MS.

Figure 2: MS/MS fragmentation logic distinguishing the target (2-amino-2-aryl) from its isomer (2-amino-1-aryl).[2]

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 72851, 2-(4-Bromophenyl)ethanol. (Note: Structural analog reference). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for NMR/IR interpretation principles).

Sources

2-Amino-2-(4-bromophenyl)ethanol hydrochloride as a synthetic intermediate

[1]

Executive Summary

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS: 1916569-82-8) is a high-value chiral building block used in the synthesis of next-generation

This guide provides a comprehensive technical overview of its synthesis, chemical properties, and application in pharmaceutical development, moving beyond standard catalog descriptions to offer actionable experimental insights.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride |

| CAS Number | 1916569-82-8 |

| Molecular Formula | |

| Molecular Weight | 252.54 g/mol |

| Structure | Phenylglycinol derivative with a para-bromo substitution |

| Chirality | (R)-enantiomer (typically >98% ee required for API use) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Melting Point | 220–225 °C (decomposition typically observed) |

Synthetic Routes & Methodology

The synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride requires preserving the integrity of the chiral center while avoiding the debromination of the aromatic ring. The most robust industrial and laboratory method involves the reduction of (R)-4-bromophenylglycine .

Comparative Synthetic Strategies[2][3][4]

| Route | Reagents | Pros | Cons |

| Amino Acid Reduction (Preferred) | Retains chirality; tolerates Ar-Br; high yield. | Requires careful quenching of borane species. | |

| Cyanohydrin Reduction | Low cost starting materials (aldehyde). | Risk of debromination; difficult to control enantioselectivity. | |

| Henry Reaction | Nitroaldol + Reduction | Versatile carbon-carbon bond formation. | Multi-step; requires chiral resolution or asymmetric catalysis. |

Detailed Experimental Protocol: Borane-Mediated Reduction

Note: This protocol utilizes the

Step 1: In Situ Borane Generation and Reduction

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel under nitrogen atmosphere.

-

Solvent Preparation: Charge the flask with (R)-4-bromophenylglycine (1.0 eq) and anhydrous THF (10 volumes).

-

Borane Generation: Add Sodium Borohydride (

) (2.5 eq) in one portion. Cool the suspension to 0°C. -

Iodine Addition: Dissolve Iodine (

) (1.0 eq) in THF and add dropwise over 1 hour. Caution: Hydrogen gas evolution. -

Reaction: Once gas evolution ceases, heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC or HPLC for the disappearance of the amino acid.

Step 2: Quench and Workup

-

Cool the reaction mixture to 0°C.

-

Methanol Quench: Carefully add Methanol until the solution becomes clear (decomposes excess borane).

-

Evaporation: Concentrate the mixture under reduced pressure to a white paste.

-

Boron Complex Hydrolysis: Dissolve the residue in 20% aqueous KOH and stir at reflux for 4 hours. Critical Step: This breaks the stable amine-borane complex.

-

Extraction: Cool to room temperature and extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Drying: Dry the combined organic layers over anhydrous

and concentrate to yield the free base oil.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free base in minimal ethanol or isopropanol.

-

Add HCl in dioxane (4M) or concentrated aqueous HCl dropwise at 0°C until pH < 2.

-

Crystallization: Add diethyl ether or MTBE to induce precipitation.

-

Filtration: Filter the white solid, wash with cold ether, and dry under vacuum at 40°C.

Synthesis Workflow Diagram

Caption: Optimized synthetic pathway via amino acid reduction, highlighting the critical borane-complex hydrolysis step.

Applications in Drug Discovery

The (R)-2-amino-2-(4-bromophenyl)ethanol scaffold is a "privileged structure" in medicinal chemistry, particularly for

The "Bromine Advantage"

Unlike the unsubstituted phenylglycinol used in Mirabegron, the 4-bromo variant allows for late-stage diversification. The bromine atom serves as a handle for:

-

Suzuki-Miyaura Coupling: To attach biaryl systems.

-

Buchwald-Hartwig Amination: To introduce nitrogen heterocycles.

-

Heck Reaction: To extend the carbon chain.

Key Reaction: Epoxide Opening (Beta-Blocker/Agonist Core)

The primary application involves reacting the amino alcohol with an epoxide (or haloketone) to form the ethanolamine core essential for receptor binding.

Reaction Scheme: Amino Alcohol + Styrene Oxide Derivative → Beta-Amino Alcohol Core

-

Regioselectivity: The reaction typically proceeds via

attack on the less hindered carbon of the epoxide. -

Conditions: Reflux in Ethanol/Isopropanol or solvent-free microwave irradiation.

Application Workflow Diagram

Caption: Strategic utility of the scaffold in generating diverse API libraries via the bromine handle.

Quality Control & Analytics

To ensure the material is suitable for API synthesis, the following specifications must be met:

-

Chiral Purity (HPLC):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

-

Requirement: >98.5% ee (enantiomeric excess).

-

-

Proton NMR (

-NMR, DMSO--

Diagnostic peaks:

8.5 (br s,

-

-

Residual Boron:

-

Due to the synthesis method, check for residual boron species using ICP-MS (Limit: <10 ppm).

-

References

-

Biosynth. (n.d.). (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Product Page. Retrieved from

-

McKennon, M. J., et al. (1993).[1] A Convenient Reduction of Amino Acids to Amino Alcohols.[2][3] Journal of Organic Chemistry. (Contextual citation for NaBH4/I2 method).

-

BenchChem. (2025).[4] Application Notes and Protocols for the Reduction of 4-Bromophenylacetonitrile. Retrieved from

-

ChemicalBook. (n.d.). Mirabegron Intermediate Synthesis. Retrieved from

-

Cayman Chemical. (n.d.). Mirabegron Product Information. Retrieved from

A Technical Guide to the Pharmacological Exploration of Bromophenyl Ethanolamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the pharmacological potential of bromophenyl ethanolamine derivatives. As a Senior Application Scientist, the following narrative is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and logical approach to drug discovery in this chemical space.

Introduction: The Bromophenyl Ethanolamine Scaffold

The phenylethanolamine core is a privileged scaffold in pharmacology, forming the backbone of numerous endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and synthetic drugs that target the adrenergic and serotonergic systems. The introduction of a bromine atom onto the phenyl ring offers a compelling strategy for modulating the pharmacological properties of these molecules. Halogenation, and specifically bromination, can significantly alter a compound's lipophilicity, metabolic stability, and electronic properties. This modification can lead to enhanced receptor affinity, improved selectivity, and favorable pharmacokinetic profiles.[1][2]

This guide will delineate a systematic approach to unlock the therapeutic potential of bromophenyl ethanolamine derivatives, from initial chemical synthesis and characterization to in-depth in vitro and in vivo pharmacological evaluation.

Chemical Synthesis and Characterization

The precise placement of the bromine atom (ortho-, meta-, or para-) is critical, as it profoundly influences the structure-activity relationship (SAR).[3] Synthetic routes typically begin with a corresponding brominated precursor, such as a brominated acetophenone or benzaldehyde.

A general synthetic approach might involve:

-

Starting Material: Reaction of a brominated phenyl precursor. For example, 4-bromophenylacetic acid can be a starting point for some derivatives.[4][5]

-

Side Chain Elaboration: Introduction of the ethanolamine side chain. This can be achieved through various established organic chemistry reactions.

-

Purification and Characterization: Crucial for ensuring the purity and identity of the final compound. Techniques include:

-

Chromatography: For purification of intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

The rationale behind stringent characterization is to ensure that any observed biological activity is unequivocally attributable to the synthesized compound and not an impurity.

Primary Pharmacological Targets: Adrenergic and Serotonin Receptors

The structural similarity of bromophenyl ethanolamines to endogenous catecholamines and serotonin makes adrenergic and serotonin G-protein coupled receptors (GPCRs) the most probable primary targets.[6][7] A comprehensive screening strategy should therefore focus on these receptor families.

Adrenergic Receptor Family (α & β)

These receptors are integral to the sympathetic nervous system, regulating cardiovascular, respiratory, and metabolic functions.

-

α-Adrenergic Receptors (α1, α2): Generally associated with smooth muscle contraction.

-

β-Adrenergic Receptors (β1, β2, β3): Known for roles in cardiac stimulation, smooth muscle relaxation (e.g., bronchodilation), and lipolysis.[8][9]

Serotonin (5-HT) Receptor Family

This diverse family of receptors is involved in a wide range of physiological and psychological processes.

-

5-HT1A Receptors: Often targeted for anxiolytic and antidepressant effects.

-

5-HT2A Receptors: A key target for antipsychotic drugs and also implicated in the mechanism of psychedelic compounds. Bromination at the 4-position of the phenyl ring is a known feature of some potent 5-HT2A agonists.[2][10]

-

5-HT2C Receptors: Involved in the regulation of mood, appetite, and cognition.[11]

In Vitro Pharmacological Evaluation: A Step-by-Step Approach

The initial characterization of a novel compound involves a tiered in vitro screening cascade designed to determine receptor affinity (binding) and functional activity (agonist, antagonist, or inverse agonist).

Workflow for In Vitro Characterization

Caption: Tiered workflow for in vitro compound evaluation.

Tier 1: Receptor Affinity Determination

Protocol: Radioligand Binding Assay (Competition)

This assay quantifies how strongly a test compound binds to a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[8] The output is the inhibitory constant (Ki), a measure of binding affinity.

Causality: A lower Ki value indicates higher binding affinity. This is the first critical step to identify which receptors a compound interacts with. A compound that does not bind with sufficient affinity is unlikely to be a potent modulator of that receptor.

Step-by-Step Methodology: [12]

-

Preparation of Receptor Source:

-

Prepare cell membrane homogenates from a cell line stably overexpressing the human receptor of interest (e.g., β2-adrenergic receptor or 5-HT2A receptor).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor membranes, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors, or [³H]-ketanserin for 5-HT2A receptors).

-

Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., propranolol for β-receptors) to saturate all specific binding sites. This measures the amount of radioligand that binds to the filter and non-receptor components.

-

Competition Wells: Add receptor membranes, radioligand, and serial dilutions of the bromophenyl ethanolamine test compound. Typically, 8-11 concentrations are used to generate a full competition curve.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Termination and Harvesting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[13] This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand. Rapid, cold washes are essential to prevent dissociation of the ligand-receptor complex.[12]

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Tier 2: Functional Activity Profiling

Once high-affinity binders are identified, functional assays are required to determine whether they act as agonists (activators) or antagonists (blockers) of the receptor.[3] The choice of assay depends on the G-protein the receptor couples to.

| Receptor Family | Primary G-Protein Coupling | Second Messenger | Recommended Functional Assay |

| β1, β2, β3 Adrenergic | Gs | ↑ cAMP | cAMP Accumulation Assay |

| α2 Adrenergic, 5-HT1A | Gi | ↓ cAMP | cAMP Inhibition Assay |

| α1 Adrenergic, 5-HT2A/2C | Gq | ↑ IP3 & DAG → ↑ Ca²⁺ | Intracellular Calcium Flux Assay |

Protocol 1: cAMP Accumulation/Inhibition Assay (for Gs/Gi-coupled receptors)

This assay measures changes in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][14]

Step-by-Step Methodology (using TR-FRET/AlphaScreen): [6][15]

-

Cell Plating: Plate cells expressing the receptor of interest in a suitable microplate (e.g., 384-well) and culture overnight.

-

Compound Addition:

-

Agonist Mode: Add serial dilutions of the test compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then stimulate with a fixed concentration of a known agonist (e.g., isoproterenol for β-receptors). For Gi-coupled receptors, cells are typically co-stimulated with forskolin to elevate basal cAMP levels, allowing for the measurement of inhibition.[15]

-

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

-

Cell Lysis and Detection: Add a lysis buffer containing the detection reagents (e.g., biotin-cAMP and antibody-conjugated acceptor beads).

-

Quantification: Read the plate on a suitable plate reader. The signal is inversely proportional to the amount of cAMP produced in the cell.

-

Data Analysis: Plot the signal against the log concentration of the test compound. For agonists, calculate the EC50 (potency) and Emax (efficacy). For antagonists, calculate the IC50.

Protocol 2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)

This assay measures the transient increase in intracellular calcium that occurs upon Gq pathway activation.[16][17]

Step-by-Step Methodology: [18]

-

Cell Plating: Plate cells expressing the Gq-coupled receptor (e.g., 5-HT2A) in a clear-bottom, black-walled microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium 6) by incubating them with a dye solution for a specified time (e.g., 1-2 hours at 37°C). The dye is trapped in the cytoplasm and fluoresces upon binding to calcium.

-

Baseline Reading: Measure the baseline fluorescence of each well using a plate reader equipped with injectors (e.g., a FLIPR or FlexStation).

-

Compound Injection and Measurement:

-

Agonist Mode: Inject serial dilutions of the test compound into the wells and immediately begin measuring fluorescence intensity over time (typically for 60-180 seconds).

-

Antagonist Mode: Inject serial dilutions of the test compound, incubate for a short period, and then inject a fixed concentration of a known agonist (e.g., serotonin).

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot this response against the log concentration of the compound to determine EC50 or IC50 values.

Tier 3: Downstream Signaling Pathway Analysis

Protocol: PKA Activity Assay (for Gs-coupled pathways)

Confirmation that a Gs-coupled receptor agonist is acting through the canonical pathway can be achieved by measuring the activity of Protein Kinase A (PKA), a key downstream effector of cAMP.[19][20]

Step-by-Step Methodology (In Vitro Kinase Assay): [21][22]

-

Prepare Cell Lysates: Treat cells expressing the Gs-coupled receptor with the test compound for a defined period. Lyse the cells to release intracellular proteins.

-

Kinase Reaction: In a reaction tube, combine the cell lysate (as the source of PKA), a specific PKA peptide substrate (e.g., Kemptide), and ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: Incubate the reaction at 32-37°C for a set time (e.g., 30 minutes) to allow PKA to phosphorylate the substrate.[21][22]

-

Termination and Quantification: Stop the reaction. The amount of phosphorylated substrate is then quantified. If using [γ-³²P]ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity.

-

Controls: A negative control reaction without cell lysate or with a specific PKA inhibitor is crucial to ensure the observed activity is specific to PKA.

Signaling Pathway Diagrams

Diagram 1: Canonical Gs-Coupled Adrenergic Receptor Pathway

Caption: Agonist activation of a Gs-coupled receptor.

Diagram 2: Canonical Gq-Coupled Serotonin Receptor Pathway

Caption: Agonist activation of a Gq-coupled receptor.

In Vivo Pharmacological Assessment

Compounds demonstrating promising in vitro potency, selectivity, and functional activity should be advanced to in vivo models to assess their therapeutic potential and safety profile in a whole-organism context. The choice of model is dictated by the in vitro findings.

Model for Antidepressant-like Activity

If a compound shows high affinity and agonist activity at receptors like 5-HT1A or antagonist activity at others implicated in depression, a behavioral model is warranted.

Protocol: Rodent Forced Swim Test (FST)

The FST is a widely used screening tool for assessing the efficacy of potential antidepressant drugs.[23][24] The underlying principle is that an animal will cease escape behaviors when placed in an inescapable, stressful situation; this immobility is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant treatment.[25][26]

Step-by-Step Methodology: [23][26]

-

Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).

-

Acclimation & Dosing: Animals (mice or rats) are brought to the testing room to acclimate. The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).

-

Test Procedure:

-

Gently place each animal into the water cylinder.

-

The test duration is typically 6 minutes. The first 2 minutes are often considered an initial habituation period and are not scored.

-

During the final 4 minutes, a trained observer, blind to the treatment conditions, scores the animal's behavior. Alternatively, video tracking software can be used.

-

-

Behavioral Scoring:

-

Immobility: The animal remains floating with only minor movements necessary to keep its head above water.

-

Mobility/Struggling: The animal is actively swimming, climbing, or diving.

-

-

Data Analysis: The primary endpoint is the duration of immobility. A statistically significant decrease in immobility time for the compound-treated group compared to the vehicle-treated group suggests antidepressant-like activity.

Self-Validation: It is critical to include a positive control group treated with a known antidepressant (e.g., imipramine or fluoxetine) to validate that the test is capable of detecting an antidepressant effect.

Model for Cardiovascular Activity

If a compound is a potent β-adrenergic agonist or antagonist, its cardiovascular effects can be assessed in relevant animal models. For example, a β-blocker's efficacy can be tested in a model of chemically-induced cardiac stress.[27]

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered framework for the pharmacological evaluation of novel bromophenyl ethanolamine derivatives. By systematically determining receptor affinity, functional potency and efficacy, downstream signaling effects, and in vivo activity, researchers can build a comprehensive profile of these compounds. The key to success lies not just in executing the protocols, but in understanding the causal links between each experimental stage. Promising lead compounds identified through this workflow can then be subjected to further preclinical development, including full pharmacokinetic profiling, metabolism studies, and toxicology assessments, moving one step closer to potential clinical application.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Retrieved from [Link]

-

Jerman, J. C., & Brough, S. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. Retrieved from [Link]

-

Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

-

Yeboah, F., et al. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. Retrieved from [Link]

-

Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

-

Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica. Retrieved from [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. Retrieved from [Link]

-

Can, A., et al. (2012). The Mouse Forced Swim Test. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC - NIH. Retrieved from [Link]

-

Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. Retrieved from [Link]

-

Bio-protocol. (2017). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Retrieved from [Link]

-

bioRxiv. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Relationship between EC50 values of the different -adrenergic drugs.... ResearchGate. Retrieved from [Link]

-

Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. Retrieved from [Link]

-

Berg, K. A., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PMC - NIH. Retrieved from [Link]

-

Saucerman, J. J., et al. (2011). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN106957237B - A method of synthesis bromfenac sodium. Google Patents.

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

-

ResearchGate. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.

-

University of Notre Dame. (n.d.). Forced Swim Test v.3. University of Notre Dame Institutional Animal Care and Use Committee. Retrieved from [Link]

-

Igawa, Y., et al. (2020). Off-Target Effects of Mirabegron on Muscarinic Receptors. MDPI. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Principles of drug action. Cambridge University Press & Assessment. Retrieved from [Link]

-

Lam, C. K., et al. (2014). β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. Retrieved from [Link]

-

BMG LABTECH. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Retrieved from [Link]

-

Ciana, P., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Retrieved from [Link]

-

Ashton, J. H., et al. (1986). The effects of alpha 2-adrenergic and serotonergic receptor antagonists on cyclic blood flow alterations in stenosed canine coronary arteries. Journal of the American College of Cardiology. Retrieved from [Link]

-

Bio-protocol. (2020). Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Bio-protocol. Retrieved from [Link]

-

Salmaso, V., & Cuzzolin, A. (2015). Discovery of GPCR ligands for probing signal transduction pathways. PMC - NIH. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors | bioRxiv [biorxiv.org]

- 10. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. innoprot.com [innoprot.com]

- 17. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arborassays.com [arborassays.com]

- 21. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. lasa.co.uk [lasa.co.uk]

- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 27. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride . It is designed for researchers and drug development professionals, prioritizing synthetic utility, mechanistic insight, and rigorous protocol validation.[1]

A Bifunctional Chiral Scaffold for Divergent Pharmaceutical Synthesis[1][2]

Executive Summary & Chemical Identity

2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS: 1916569-82-8) is a high-value chiral building block distinguished by its dual functionality: a chiral amino-alcohol motif capable of directing stereochemistry, and a para-bromo aryl handle ready for cross-coupling transformations.[1] Unlike its regioisomer (2-amino-1-phenylethanol, the "norepinephrine" backbone), this compound is a phenylglycinol derivative , widely utilized as a chiral auxiliary and a core scaffold in the synthesis of CNS-active agents, kinase inhibitors, and beta-adrenergic receptor modulators.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | (2R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride |

| CAS Number | 1916569-82-8 |

| Molecular Formula | C₈H₁₀BrNO[1][2][3][4] · HCl |

| Molecular Weight | 252.54 g/mol |

| Core Structure | Phenylglycinol derivative (Amino and Aryl on C2) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |

| Key Reactivity | N-alkylation, O-acylation, Suzuki-Miyaura coupling (Ar-Br).[1] |

Strategic Synthesis: The Reduction Protocol

The most robust route to enantiopure 2-amino-2-(4-bromophenyl)ethanol is the chemoselective reduction of (R)-4-bromophenylglycine .[1] While Lithium Aluminum Hydride (LAH) is a traditional choice, the Sodium Borohydride/Iodine (NaBH₄/I₂) system is preferred in modern process chemistry due to superior safety profiles and ease of workup, particularly for amino acids.

Mechanistic Rationale

The NaBH₄/I₂ system generates borane (BH₃) in situ. The carboxylic acid of the starting phenylglycine reacts with BH₃ to form an acyloxyborane intermediate, which is rapidly reduced to the alcohol.[1] Crucially, the amine forms a borane-amine complex, protecting it from side reactions and preventing racemization at the benzylic position.[1]

Validated Experimental Protocol

Objective: Synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol HCl from (R)-4-bromophenylglycine.

Reagents:

-

(R)-4-Bromophenylglycine (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (2.5 equiv)

-

Iodine (I₂) (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)[5]

-

HCl (4M in dioxane)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).

-

Solvation: Suspend (R)-4-bromophenylglycine (10 g, 43 mmol) in anhydrous THF (100 mL).

-

Borane Generation: Cool the suspension to 0°C. Add NaBH₄ (4.1 g, 108 mmol) in one portion.

-

Activation: Dissolve Iodine (11 g, 43 mmol) in THF (30 mL) and add dropwise over 30 minutes. Note: Hydrogen gas evolution will occur.[1] Ensure proper venting.

-

Reduction: Once gas evolution ceases, heat the mixture to reflux (66°C) for 18 hours. The solution should become clear/colorless.

-

Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until bubbling stops to destroy excess hydride.

-

Workup: Evaporate the solvent under reduced pressure. The residue will be a white paste (borane-amine complex).

-

Hydrolysis: Redissolve the residue in 20% aqueous KOH and stir at reflux for 4 hours to break the B-N bond.

-

Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Salt Formation: Dissolve the crude oil in minimal Ethanol.[1] Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate.[1] Filter and wash with cold ether.[1]

Synthesis Workflow Diagram

Figure 1: Chemoselective reduction pathway from amino acid to amino alcohol via the borane-mediated mechanism.

Applications in Drug Development

The versatility of 2-Amino-2-(4-bromophenyl)ethanol lies in its ability to serve as a divergent intermediate . It is not merely a passive scaffold but an active participant in defining stereochemistry and solubility profiles.[1]

A. Chiral Auxiliaries & Oxazolidinones

Similar to the classic Evans or Meyers auxiliaries, this compound can react with phosgene or carbonyl diimidazole (CDI) to form 4-(4-bromophenyl)-2-oxazolidinone .[1]

-

Utility: These oxazolidinones are powerful chiral auxiliaries for asymmetric alkylations or aldol reactions.[1] The 4-bromo group allows the auxiliary itself to be modified or anchored to solid supports.[1]

B. Kinase Inhibitor "Tail" Synthesis

In the development of EGFR or tyrosine kinase inhibitors (e.g., Gefitinib analogs), the 4-bromo group is frequently used as a handle for Suzuki-Miyaura coupling to attach the chiral ethanolamine "tail" to a heteroaromatic core (e.g., quinazoline).

-

Mechanism: The amino alcohol moiety improves water solubility and hydrogen-bonding capacity within the ATP-binding pocket, while the chiral center ensures a precise fit, avoiding steric clashes common with racemic mixtures.[1]

C. CNS & Adrenergic Modulators

While Mirabegron utilizes the regioisomeric 2-amino-1-phenylethanol, the 2-amino-2-phenyl scaffold is prevalent in Norepinephrine Reuptake Inhibitors (NRIs) and novel Beta-3 agonists.[1] The "phenylglycinol" motif restricts conformational freedom more rigidly than the "phenylethanolamine" motif, often leading to higher receptor selectivity.[1]

Divergent Utility Diagram

Figure 2: The "Hub" concept illustrating the divergent synthetic utility of the scaffold.

Safety & Handling

-

Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature. The HCl salt is prone to hydrolysis if exposed to moisture for prolonged periods.[1]

-

Incompatibility: Avoid strong oxidizing agents.[1] The free amine absorbs CO₂ from the air; keep tightly sealed.[1]

References

-

Biosynth. (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Product Specifications. Retrieved from

-

BLD Pharm. Material Safety Data Sheet: (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Retrieved from

-

National Institutes of Health (NIH). 2-[(4-Bromobenzylidene)amino]ethanol: Crystal Structure and Schiff Base Applications. PMC. Retrieved from

-

McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[1] Journal of Organic Chemistry, 1993.[1] (Foundational protocol for NaBH4/I2 reduction).

-

PubChem. 2-(4-Bromophenyl)ethanol Compound Summary. (Structural verification of related analogs). Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

Technical Guide: Safety and Handling of 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

[1][2]

Executive Technical Summary

2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a bifunctional chiral building block belonging to the phenylglycinol class.[1][2] Distinguished by a benzylic amine and a primary alcohol, it serves as a critical scaffold in the synthesis of chiral oxazolines, peptidomimetics, and enantioselective catalysts.[2]

Unlike its regioisomer (2-amino-1-phenylethanol, common in

Chemical Identity & Key Properties

| Property | Specification |

| Chemical Name | 2-Amino-2-(4-bromophenyl)ethanol hydrochloride |

| CAS Number | 1916569-82-8 (R-isomer) / 1269773-21-8 (S-isomer) |

| Molecular Formula | |

| Molecular Weight | 252.54 g/mol |

| Structure | Benzylic amine (C2), Primary alcohol (C1) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Hygroscopicity | Moderate (Store under desiccant) |

Hazard Identification & Risk Assessment

While specific toxicological data for this derivative is limited, structure-activity relationship (SAR) analysis with analogous halogenated phenylglycinols mandates a conservative safety profile.[1][2]

GHS Classification (Predicted)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3]

Critical Risk Factors[1]

-

Dust Explosion Potential: As a fine organic salt, airborne dust concentrations can be explosive if ignition sources are present.[2]

-

Benzylic Labile Bond: The C-N bond at the benzylic position is susceptible to cleavage or racemization under strongly basic or oxidative conditions.[2]

-

Hygroscopic Instability: Absorption of atmospheric moisture can lead to clumping and hydrolysis risks over extended periods.[2]

Storage and Stability Protocols

Proper storage is the first line of defense against compound degradation.[2]

Environmental Control[1][7][8]

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Hygroscopic.[2] Store under inert gas (Argon or Nitrogen) .[2]

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1][2]

Shelf-Life Monitoring

Retest purity via HPLC or chiral GC every 12 months . Look for the appearance of 4-bromobenzoic acid derivatives or oxidative byproducts.[1][2]

Operational Handling SOP

This workflow ensures operator safety and compound integrity during experimental setup.

PPE Requirements[1][2][6][8][9][10][11]

-

Respiratory: NIOSH N95 (dust mask) for weighing <1g; P100 respirator for larger quantities.[2]

-

Dermal: Nitrile gloves (double-gloved recommended, 0.11 mm min thickness).[1][2]

-

Ocular: Chemical splash goggles.[2]

Standard Operating Procedure (SOP) Workflow

Figure 1: Operational workflow for safe retrieval and handling. Note the equilibration step to prevent condensation on hygroscopic solids.

Specific Handling Notes

-

Anti-Static Measures: Use an anti-static gun or ionizer when weighing, as the hydrochloride salt is prone to static charge buildup.[2]

-

Dissolution: Add the solid to the solvent, not vice-versa, to minimize dust generation.[2]

-

Inerting: After removing an aliquot, immediately backfill the storage container with Argon before resealing.[2]

Synthetic Utility & Application

The primary value of 2-Amino-2-(4-bromophenyl)ethanol lies in its bifunctionality.[1][2][4] The 4-bromo substituent allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system, while the amino-alcohol core is a precursor to oxazolines.[1][2]

Functionalization Pathway

The following diagram illustrates the logical flow for derivatizing this scaffold without compromising stereochemical integrity.

Figure 2: Synthetic divergence pathways.[1][2] Path A prioritizes aromatic extension; Path B prioritizes heterocycle formation.